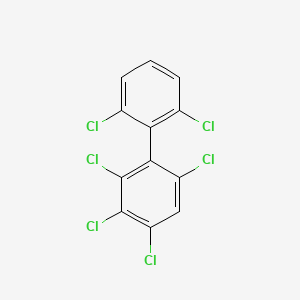

2,2',3,4,6,6'-Hexachlorobiphenyl

描述

Historical Context of Polychlorinated Biphenyl (B1667301) Production and Environmental Release

The commercial production of PCBs began in 1929 by the Swann Chemical Corporation, which was later acquired by Monsanto Chemical Company. triumvirate.comwikipedia.org Marketed under trade names such as Aroclor, these chemical mixtures were utilized extensively as coolants and insulating fluids in electrical equipment like transformers and capacitors. triumvirate.comwikipedia.orgwordpress.com Their high boiling point, low electrical conductivity, and chemical stability made them ideal for these purposes. triumvirate.com Beyond these "closed" systems, PCBs were also used in "open" applications such as plasticizers in paints and plastics, in carbonless copy paper, and as heat transfer fluids. triumvirate.comwordpress.com

The environmental release of PCBs occurred through various pathways, including spills, leaks from industrial facilities, and the disposal of PCB-containing products. wordpress.com A notable example is the discharge of approximately 1.3 million pounds of various PCBs into the Hudson River by General Electric between 1947 and 1977. triumvirate.com Evidence of the environmental harm and potential health risks of PCBs began to accumulate as early as the 1930s, with observations of adverse effects in workers exposed to these chemicals. nih.govcleanthehousatonic.com By the 1960s, the widespread environmental contamination and persistence of PCBs were scientifically documented. nih.gov Growing concerns over their toxicity and environmental stability led to voluntary restrictions by manufacturers in the early 1970s. triumvirate.comnih.gov Ultimately, the United States Congress passed the Toxic Substances Control Act in 1976, which banned the domestic production of PCBs effective January 1, 1979. triumvirate.comnih.gov Despite the ban, an estimated 1.2 million tons had been produced globally, and a significant portion remains in the environment or in old equipment still in use. wikipedia.org

Global Environmental Distribution and Persistence of Hexachlorobiphenyls

Due to their chemical stability and lipophilic (fat-loving) nature, hexachlorobiphenyls, like other PCBs, are highly resistant to environmental degradation. wordpress.com This resistance to breakdown, combined with their historical widespread use, has led to their global distribution. They are transported long distances from their original sources via atmospheric and oceanic currents, resulting in their presence in even the most remote regions of the world, including the Arctic and Antarctic.

Once in the environment, hexachlorobiphenyls partition into various environmental compartments. Their low water solubility and high affinity for organic matter cause them to adsorb strongly to soil, sediments, and particulate matter in the water column. wordpress.com From these environmental sinks, they can be re-emitted into the atmosphere and undergo further long-range transport. This process of deposition and re-volatilization is often referred to as the "grasshopper effect."

In aquatic and terrestrial ecosystems, the lipophilic nature of hexachlorobiphenyls leads to their bioaccumulation in the fatty tissues of organisms. nih.gov As they are passed up the food chain, their concentration increases at each trophic level, a process known as biomagnification. Consequently, top predators, including fish, marine mammals, and birds of prey, often exhibit the highest concentrations of these compounds. The persistence of these congeners is significant, with biological half-lives that can extend to several years in certain species.

Classification and Structural Diversity of Hexachlorobiphenyl Congeners

The term "polychlorinated biphenyl" refers to a family of 209 distinct chemical compounds, or congeners. wordpress.comepa.gov The basic structure of all PCBs is the biphenyl molecule, which consists of two connected benzene (B151609) rings. The diversity among the congeners arises from the number and position of chlorine atoms attached to the 10 available carbon atoms on the biphenyl rings. wikipedia.org

Congeners are systematically named and numbered based on the IUPAC (International Union of Pure and Applied Chemistry) system, which indicates the specific positions of the chlorine atoms. They can be broadly categorized into "homologs" based on the total number of chlorine atoms. Hexachlorobiphenyls are the homolog group containing six chlorine atoms.

A crucial aspect of their structural diversity, which significantly influences their physical properties and toxicological behavior, is the pattern of chlorine substitution, particularly at the ortho-positions (carbons 2, 2', 6, and 6'). Based on this, PCBs are often classified into three groups:

Non-ortho PCBs: These congeners lack chlorine atoms at the ortho-positions. This allows the two phenyl rings to rotate and adopt a planar or "coplanar" configuration.

Mono-ortho PCBs: These congeners have a single chlorine atom at one of the four ortho-positions.

Di-ortho PCBs: These have two or more chlorine atoms in the ortho-positions. The presence of these chlorine atoms hinders the rotation of the phenyl rings, leading to a non-planar configuration. researchgate.net

The specific congener, 2,2',3,4,6,6'-Hexachlorobiphenyl, is a di-ortho substituted PCB. The degree and pattern of chlorination affect the molecule's properties, such as its solubility, vapor pressure, and susceptibility to metabolism.

Rationale for Focused Academic Inquiry into this compound

While many hexachlorobiphenyl congeners are subjects of scientific study, this compound (PCB 140) has warranted specific academic inquiry for several reasons. Although not one of the most abundant congeners found in commercial PCB mixtures or environmental samples, its unique structure and potential for biological activity make it a compound of interest.

Furthermore, the study of individual congeners helps in the development of analytical standards for environmental monitoring. Accurate quantification of specific congeners in environmental and biological matrices is necessary to understand exposure patterns and to link specific health outcomes to individual components of the PCB mixture. The physicochemical properties of this compound are detailed in the table below.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₄Cl₆ | nih.gov |

| Molecular Weight | 360.9 g/mol | nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 6.7 | nih.gov |

| CAS Number | 52663-66-2 |

属性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-7(15)4-8(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFZCLFEPXCRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074229 | |

| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-40-5 | |

| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237640M72H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Fate of Hexachlorobiphenyls

Long-Range Atmospheric and Oceanic Transport Mechanisms of Hexachlorobiphenyls

The physical properties of hexachlorobiphenyls, including their low water solubility and low vapor pressure, facilitate their transport over vast distances from their original points of release. nih.gov These compounds can volatilize from contaminated surfaces and enter the atmosphere, where they can be transported in the vapor phase or adsorbed to airborne particulate matter. trulawsuitinfo.comepa.gov This atmospheric transport is a primary mechanism for the distribution of PCBs to remote regions, far from industrial centers. osti.govlancs.ac.uknih.gov

Wind patterns play a crucial role in the atmospheric dispersal of these compounds, with evidence showing that PCB concentrations in the atmosphere decrease exponentially with distance from land. osti.govcopernicus.org Studies have demonstrated the trans-Pacific atmospheric transport of persistent organic pollutants like PCBs. nih.gov The atmospheric residence time of these compounds is a key factor in their long-range transport potential, with estimates for some hexachlorobiphenyls ranging from days to over a hundred days, allowing for transport over thousands of kilometers. envirocomp.comepa.gov

Once in the atmosphere, PCBs can be removed through dry and wet deposition, entering oceanic and terrestrial ecosystems. lancs.ac.ukcopernicus.org In the open ocean, the exchange between the atmosphere and surface waters is a critical process. researchgate.net For many PCBs, the direction of this exchange (deposition or volatilization) depends on the concentration gradient between the air and water. lancs.ac.uk In some regions, particularly in the tropics and subtropics, there is evidence of near steady-state air-water equilibrium or even net volatilization from the ocean back into the atmosphere. lancs.ac.uk Conversely, in colder regions like the Arctic, net deposition tends to dominate. lancs.ac.uk Oceanic currents also contribute to the global distribution of PCBs, transporting these compounds through marine environments. envirocomp.com

Partitioning and Distribution of Hexachlorobiphenyls in Environmental Matrices

The environmental fate of 2,2',3,4,6,6'-Hexachlorobiphenyl is heavily influenced by how it partitions, or distributes itself, between different environmental compartments such as soil, sediment, water, and air. clu-in.org This partitioning behavior is largely dictated by the compound's hydrophobicity (tendency to avoid water) and its affinity for organic matter.

The sorption process is not instantaneous and can involve multiple steps with varying rates. capes.gov.br Initially, there can be a rapid adsorption to the surface of soil or sediment particles, followed by a slower diffusion into the particle matrix. mdpi.com This slow desorption can act as a long-term source of these compounds to the overlying water column. researchgate.net The presence of different types of carbonaceous materials in sediments, such as activated carbon, coal, and soot, can significantly influence the sorption capacity for PCBs. nih.gov

The following table displays the log Koc values for various hexachlorobiphenyl congeners, illustrating the general range of sorption potential for this class of compounds.

| PCB Congener | Log Koc |

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52) | 5.84 |

| 2,2',4,4'-Tetrachlorobiphenyl (PCB 47) | 5.85 |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | - |

| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) | - |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) (PCB 153) | - |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) | - |

| Data for specific log Koc values for all listed congeners were not available in the provided search results. The table structure is based on the available information. |

The behavior of this compound in water is characterized by its very low water solubility. nih.gov This limited solubility means that in aquatic systems, a significant portion of the compound will be associated with suspended particulate matter and bottom sediments rather than being dissolved in the water. epa.govepa.gov

Volatilization from water bodies is another important process in the environmental fate of hexachlorobiphenyls. bohrium.comusgs.gov This process is governed by the compound's Henry's Law constant, which describes the partitioning between the dissolved phase in water and the gas phase in the air. henrys-law.org While a specific Henry's Law constant for this compound is not readily found, data for other hexachlorobiphenyls indicate that they have a tendency to volatilize from water. henrys-law.org The rate of volatilization is influenced by factors such as water temperature, wind speed, and the concentration of the dissolved PCB in the water. bohrium.com

The following table provides experimentally determined and estimated Henry's Law constants for a related hexachlorobiphenyl congener, 2,2',3,4',5,6'-hexachlorobiphenyl (B1593728) (PCB 148), at a reference temperature of 298.15 K (25°C). These values give an indication of the potential for volatilization.

| Henry's Law Constant (mol/(m³·Pa)) | Reference | Type |

| 1.2×10⁻² | Paasivirta and Sinkkonen (2009) | V |

| 1.6×10⁻² | Burkhard et al. (1985) | V |

| 1.2×10⁻¹ | Lee (2007) | Q |

| 1.0×10⁻¹ | Lee (2007) | Q |

| 2.3×10⁻² | Dunnivant et al. (1992) | Q |

| 1.7×10⁻² | Sabljić and Güsten (1989) | Q |

| V = Validated; Q = Quantitative Structure-Activity Relationship (QSAR) estimated. Data is for PCB-148 as a proxy. henrys-law.org |

Bioaccumulation and Biomagnification of Hexachlorobiphenyl Congeners in Aquatic and Terrestrial Food Webs

A significant concern with hexachlorobiphenyls is their ability to bioaccumulate in living organisms and biomagnify through food webs. nih.govresearchgate.net Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. Biomagnification is the process where the concentration of the chemical increases at successively higher levels in a food chain. researchgate.net

The transfer of hexachlorobiphenyls from lower to higher trophic levels is a well-documented phenomenon. nih.gov Organisms at the bottom of the food web, such as plankton and invertebrates, take up these compounds from the water and sediment. These organisms are then consumed by small fish, which are in turn eaten by larger fish, birds, and mammals, including humans. nih.govtrulawsuitinfo.com At each step, the concentration of the PCBs tends to increase in the tissues of the predator. The degree of chlorination and the specific molecular structure of the PCB congener can influence its rate of trophic transfer. nih.gov More highly chlorinated biphenyls are often more resistant to metabolic breakdown and are therefore more likely to biomagnify. nih.gov

The bioaccumulation of specific PCB congeners is often assessed using bioaccumulation factors (BAFs), which represent the ratio of the chemical concentration in an organism to that in the surrounding environment (typically water). Indicator species, such as certain types of fish, are often used to monitor the levels of these contaminants in aquatic ecosystems.

Abiotic Transformation Processes Affecting Hexachlorobiphenyl Environmental Fate

The environmental persistence of this compound, like other highly chlorinated PCBs, is significant. However, its ultimate fate is influenced by several abiotic (non-biological) transformation processes. These processes, which include photodegradation, volatilization, and hydrolysis, are critical in determining the compound's distribution and longevity in various environmental compartments. Due to their chemical stability, PCBs are generally resistant to abiotic degradation.

Photodegradation

Another important atmospheric transformation process is the reaction with photochemically produced hydroxyl radicals (•OH). nih.gov The rate of this gas-phase reaction varies among congeners, with estimated half-lives ranging from days to over a year. For heptachlorobiphenyl, the estimated atmospheric half-life for this reaction is 1.31 years. nih.gov While a specific rate constant for this compound is not available, QSAR models based on molecular polarizability have been developed to predict these rate constants for various PCB congeners. nih.gov

Volatilization

Volatilization is a key process that governs the movement of this compound from soil and water surfaces into the atmosphere, facilitating its long-range transport. nih.gov The rate of volatilization is influenced by the compound's vapor pressure and its Henry's Law constant, which describes its partitioning between air and water. Higher chlorinated PCBs generally have lower vapor pressures and are less volatile than their lower-chlorinated counterparts. nih.gov The volatilization of PCBs from soil is also significantly influenced by soil moisture content, with higher rates observed in moist soils. nih.gov

While specific experimentally determined values for the vapor pressure and Henry's Law constant for this compound are limited, estimation methods and data from other hexachlorobiphenyl congeners can provide an approximation of these values.

Table 1: Estimated Physicochemical Properties of Hexachlorobiphenyls Relevant to Volatilization

| Property | Estimated Value | Significance |

|---|---|---|

| Vapor Pressure (Pa at 25°C) | ~1.3 x 10-4 | Indicates a low tendency to evaporate from a pure substance. |

| Henry's Law Constant (Pa·m³/mol at 25°C) | ~10 - 40 | Reflects the partitioning behavior between water and air; a higher value indicates a greater tendency to move from water to air. |

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For polychlorinated biphenyls, including this compound, hydrolysis is generally considered to be a negligible degradation pathway under typical environmental conditions (pH 5-9). nist.gov The carbon-chlorine bonds and the biphenyl (B1667301) structure are highly stable and resistant to cleavage by water molecules. Studies on the alkaline hydrolysis of PCBs have shown that even under enhanced pH conditions, the degradation is very slow and not a significant environmental fate process. nist.gov This high degree of chemical stability is a primary reason for the persistence of PCBs in the environment.

Table of Compounds

Biotransformation and Metabolic Pathways of Hexachlorobiphenyl Congeners

Hepatic Metabolism of Hexachlorobiphenyls by Cytochrome P450 Enzymes

The initial and rate-limiting step in the biotransformation of hexachlorobiphenyls (HCBs) is their metabolism in the liver, a process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These membrane-bound hemoproteins introduce a hydroxyl group into the PCB molecule, converting the lipophilic parent compound into a more polar, water-soluble metabolite. nih.govnih.gov This Phase I reaction is essential for facilitating the subsequent detoxification and elimination of these persistent organic pollutants from the body. nih.gov The structural characteristics of the PCB congener, particularly the number and position of chlorine atoms, significantly influence its susceptibility to and the rate of CYP-mediated oxidation. nih.govnih.gov

Role of Specific Cytochrome P450 Isoforms in Hexachlorobiphenyl Oxidation

The metabolism of HCBs is not uniform across the CYP superfamily; specific isoforms exhibit distinct substrate preferences and regioselectivity. For many HCBs, particularly those with multiple ortho-chlorine substitutions like 2,2',3,4,6,6'-hexachlorobiphenyl (PCB 149), enzymes from the CYP2B subfamily are key players. nih.gov Studies on the chiral PCB 149 have indicated that its 5-hydroxylated metabolites are major products, which is consistent with biotransformation by CYP2B enzymes.

In humans, CYP2B6 is a significant isoform involved in the metabolism of persistent HCBs such as PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl), forming a 3-hydroxy metabolite. nih.govnih.gov Similarly, human CYP2B6 can metabolize the heptachlorobiphenyl CB183, while the rat ortholog CYP2B1 cannot, highlighting species differences in enzyme capability. nih.gov Other isoforms, such as CYP2A6, have also been shown to metabolize ortho-substituted PCBs, typically with a different regioselectivity than CYP2B6. nih.gov For instance, in the metabolism of the chiral hexachlorobiphenyl PCB 132 (2,2',3,3',4,6'-hexachlorobiphenyl), both CYP2A6 and CYP2B6 were found to oxidize it to meta-hydroxylated metabolites in studies with recombinant human enzymes. nih.gov In contrast, non-ortho substituted, coplanar PCBs are generally metabolized by CYP1A enzymes. nih.gov

The table below summarizes the involvement of specific CYP isoforms in the metabolism of various HCB congeners.

| PCB Congener | Predominant CYP Isoform(s) | Major Metabolite Type(s) | Species |

| PCB 153 | CYP2B6 | 3-hydroxy | Human |

| PCB 138 | CYP2B18 (putative) | 3-hydroxy, dechlorinated hydroxy | Guinea Pig |

| PCB 136 | CYP2B, CYP3A | 4-hydroxy, 5-hydroxy | Rat |

| PCB 132 | CYP2A6, CYP2B6 | meta-hydroxy | Human |

This table is based on findings from various in vitro studies.

Formation of Hydroxylated Metabolites (HO-PCBs) from Hexachlorobiphenyls

The primary products of Phase I metabolism of HCBs are hydroxylated metabolites, known as HO-PCBs or polychlorobiphenylols. nih.gov The position of hydroxylation is determined by the chlorine substitution pattern of the parent PCB and the specific CYP450 isoform involved. nih.gov For many HCBs, hydroxylation occurs at an unchlorinated meta or para position.

For instance, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) by human hepatic microsomes yields two primary metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov In the case of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), human CYP2B6 metabolizes it to 3-hydroxy-2,2',4,4',5,5'-hexachlorobiphenyl. nih.gov Research on chiral PCBs, including PCB 149, has revealed that their hydroxylated metabolites are also chiral. nih.gov Furthermore, optically active methylsulfonyl (MeSO₂) metabolites, such as 3-MeSO₂-PCB 149, have been identified in human and animal tissues, which are formed from the further metabolism of HO-PCBs. nih.gov

The formation of these metabolites is often enantioselective, meaning that one atropisomer of a chiral PCB is metabolized preferentially over the other. This process can lead to an enrichment of the less-metabolized parent PCB atropisomer and the formation of non-racemic mixtures of chiral HO-PCBs in the body. nih.govnih.gov

Interindividual and Interspecies Variability in Hexachlorobiphenyl Biotransformation

Significant variability in the rate and profile of HCB metabolism exists both between different species and among individuals of the same species. These differences are largely attributed to variations in the expression and activity of CYP450 enzymes. nih.govnih.gov

Interspecies Variability: Different animal species can exhibit markedly different patterns of HCB metabolism. For example, in vitro studies with 2,4,5,2',3',4'-hexachlorobiphenyl (PCB 138) showed that guinea pig liver microsomes were much more active in metabolizing this congener compared to microsomes from rats and hamsters. nih.gov The metabolism of 2,4,5,2',4',5'-hexachlorobiphenyl (PCB 153) by the dog CYP2B11 isoform was found to be about ten times more active than by the human CYP2B6 isoform. nih.gov Similarly, rat CYP1A1 can metabolize 3,3',4,4',5-pentachlorobiphenyl (B1202525) (CB126), whereas human CYP1A1 does not. Such species-specific differences are crucial when extrapolating toxicological data from animal models to humans. nih.gov

Interindividual Variability: Within the human population, genetic polymorphisms, age, sex, and exposure to other substances can lead to substantial differences in CYP450 enzyme activity. Studies using human liver microsomes from different donors have shown variability in the rates of PCB metabolism. For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) was found to be sex-dependent in rats, with males generally showing higher levels of metabolite formation. scispace.com This highlights that individual metabolic capacity can be a key determinant of the persistence and potential toxicity of HCBs.

Investigation of Arene Oxide Intermediates in Hexachlorobiphenyl Metabolism

The hydroxylation of PCBs by CYP450 enzymes often proceeds through the formation of highly reactive arene oxide intermediates. nih.govnih.gov This pathway involves the epoxidation of one of the biphenyl (B1667301) rings, creating an unstable epoxide that can then undergo several reactions. nih.gov It can rearrange to form a stable hydroxylated PCB, a process that sometimes involves a 1,2-shift of a chlorine atom (known as the NIH shift). nih.gov Alternatively, the arene oxide can be detoxified by epoxide hydrolase to form a dihydrodiol or be conjugated with glutathione. nebraska.edu

Direct evidence for arene oxide formation has been challenging to obtain due to their high reactivity. However, studies on various PCB congeners have provided strong support for this mechanism. For 2,4,5,2',4',5'-hexachlorobiphenyl, the formation of both a hydroxylated metabolite and a dechlorinated metabolite in dog liver microsomes was indicative of a 2,3-epoxide intermediate. nih.gov Research on 2,2',5,5'-tetrachlorobiphenyl (B50384) provided the first direct evidence by isolating the arene oxide intermediate from microsomal incubations. nebraska.edunih.gov The formation of metabolites from 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (PCB 132) that involve a 1,2-chloride shift also supports the involvement of an arene oxide intermediate in its metabolism. biologists.com These reactive intermediates are of toxicological concern as they can form covalent adducts with cellular macromolecules like DNA and proteins. nih.gov

Phase II Biotransformation of Hydroxylated Hexachlorobiphenyl Metabolites

Following the initial hydroxylation by CYP450 enzymes (Phase I), the resulting HO-PCBs undergo Phase II biotransformation. This process involves conjugation reactions where an endogenous, water-soluble molecule is attached to the hydroxyl group of the HO-PCB. nih.gov These reactions, primarily catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the metabolites, which facilitates their excretion from the body in urine or bile. nih.govnih.gov

Glucuronidation Pathways of HO-PCBs

Glucuronidation is a major Phase II pathway for the detoxification of HO-PCBs. nih.gov In this reaction, UGT enzymes catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the PCB metabolite, forming a glucuronide conjugate. nih.govacs.org

The efficiency of glucuronidation is highly dependent on the structure of the HO-PCB. nih.gov Studies using rat liver microsomes have investigated the enzyme kinetics for the glucuronidation of various HO-PCBs. nih.govacs.org Key findings indicate that the position and number of chlorine atoms play a crucial role. For example, the presence of chlorine atoms on the non-hydroxylated ring can significantly decrease the maximum velocity (Vmax) of the UGT enzyme. nih.gov Specifically, chlorine substitutions in the meta and para positions of the non-hydroxylated ring were found to be least favorable for enzyme activity. nih.gov Conversely, steric hindrance around the hydroxyl group by adjacent chlorine atoms did not appear to be a major limiting factor. nih.gov These structural determinants help explain why some HO-PCBs are readily conjugated and excreted, while others may persist in the body. nih.gov

The table below presents kinetic data for the glucuronidation of selected hydroxylated PCB congeners.

| Hydroxylated PCB (Aglycone) | Vmax (pmol/min/mg) | Km (µM) | Efficiency (Vmax/Km) (µL/min/mg) |

| 4-OH-2',3',4',5'-Tetrachlorobiphenyl | 540 ± 29 | 16 ± 2 | 34 |

| 4'-OH-2,3,4,5-Tetrachlorobiphenyl | 134 ± 10 | 12 ± 2 | 11 |

| 4-OH-2,2',5,5'-Tetrachlorobiphenyl | 1130 ± 120 | 29 ± 6 | 39 |

| 4'-OH-2,2',4,6,6'-Pentachlorobiphenyl | 28 ± 2 | 10 ± 2 | 3 |

| 4-OH-3,3',4',5,5'-Pentachlorobiphenyl | 250 ± 19 | 10 ± 2 | 25 |

Data adapted from in vitro studies with phenobarbital-induced rat liver microsomes. TCB = Tetrachlorobiphenyl; PCB = Pentachlorobiphenyl. nih.gov

Sulfation Pathways of HO-PCBs

Hydroxylated PCBs (HO-PCBs), the initial products of PCB oxidation, can undergo further metabolism through sulfation. nih.govnih.gov This process, catalyzed by cytosolic sulfotransferases (SULTs), involves the addition of a sulfonate group to the hydroxyl group of the HO-PCB. nih.govnih.gov While initially thought to be solely a detoxification mechanism to increase water solubility and facilitate excretion, there is growing evidence that sulfation can also contribute to the toxicity of PCBs. nih.govnih.gov

The formation of PCB sulfates is a dynamic process. These sulfated metabolites can be transported in the blood, taken up by various tissues, and then hydrolyzed back to HO-PCBs by intracellular sulfatases. nih.govnih.gov This cycling between sulfated and hydroxylated forms can lead to the retention of these metabolites and potentially enhance their toxic effects, such as endocrine disruption and neurotoxicity. nih.govnih.gov

The specificity of SULT enzymes for different HO-PCB congeners is complex and depends on the structure of the congener and the specific SULT isoform involved. nih.gov For instance, in vitro studies have shown that different HO-PCB isomers exhibit varying affinities for human SULT1A1. researchgate.net This selective sulfation can influence the metabolic fate and potential toxicity of different PCB congeners.

Table 1: Enzymes Involved in Sulfation Pathways of HO-PCBs

| Enzyme Family | Specific Enzyme | Role in PCB Metabolism | Substrate Specificity |

|---|---|---|---|

| Sulfotransferases (SULTs) | Cytosolic SULTs (e.g., SULT1A1, SULT2A1, SULT2B1b) | Catalyze the transfer of a sulfonate group to HO-PCBs, forming PCB sulfates. nih.govnih.gov | Display complex specificities for different HO-PCB congeners, influencing the rate and extent of sulfation. nih.govresearchgate.net |

| Sulfatases | Intracellular sulfatases (e.g., Steroid Sulfatase - STS) | Catalyze the hydrolysis of PCB sulfates back to HO-PCBs, contributing to their retention in tissues. nih.govnih.gov | Can act on a variety of sulfated compounds, including PCB sulfates. nih.gov |

Enantioselective and Atropselective Metabolism of Chiral Hexachlorobiphenyl Congeners

Many PCB congeners, including certain hexachlorobiphenyls, are chiral due to restricted rotation around the biphenyl bond, leading to the existence of stable rotational isomers called atropisomers. nih.govuiowa.edu These atropisomers are non-superimposable mirror images of each other and are often present in a 1:1 ratio (racemic mixture) in technical PCB formulations. nih.gov However, biological processes, particularly metabolism, can be selective for one atropisomer over the other, a phenomenon known as atropselective metabolism. uiowa.edunih.gov

The metabolism of chiral PCBs by cytochrome P450 (P450) enzymes is a major route of elimination and is often atropselective. uiowa.edu This means that one atropisomer is metabolized at a faster rate than the other. nih.gov The degree and nature of this selectivity depend on the specific PCB congener, the P450 isoform involved, and the species. uiowa.edu For example, in vitro studies with human liver microsomes have demonstrated the preferential formation of specific hydroxylated metabolites from one atropisomer of PCB 95 over the other. semanticscholar.org Similarly, the metabolism of 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963) (PCB 183) by human CYP2B6 shows a preference for the (-)-atropisomer. nih.gov This preferential metabolism is attributed to differences in how each atropisomer fits into the active site of the enzyme. nih.gov

The oxidation of chiral PCBs to HO-PCBs is a key step where atropselectivity occurs. nih.gov This results in an enrichment of the less rapidly metabolized PCB atropisomer in the body, while the more rapidly formed HO-PCB atropisomer is also enriched. nih.gov

The preferential metabolism of specific atropisomers leads to a significant shift in the enantiomeric composition of PCBs and their metabolites within biological systems. uiowa.eduumanitoba.ca This results in the atropisomeric enrichment of the more persistent parent PCB atropisomer in tissues of wildlife, laboratory animals, and humans. nih.govuiowa.edu Conversely, the hydroxylated metabolites formed also exhibit an atropisomeric enrichment, reflecting the selectivity of the metabolizing enzymes. nih.govnih.gov

This atropisomeric enrichment has important toxicological implications, as the different atropisomers of a chiral PCB can exhibit different biological activities and toxicities. uiowa.edu Therefore, understanding the atropselective metabolism of hexachlorobiphenyls is crucial for accurately assessing their potential health risks.

Table 2: Atropselective Metabolism of a Chiral Hexachlorobiphenyl (PCB 136)

| PCB Congener | Metabolizing System | Observed Atropselectivity | Resulting Enrichment |

|---|---|---|---|

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | Rat liver microsomes (phenobarbital-induced) | Preferential formation of E2-5-HO-PCB 136 and E1-4-HO-PCB 136 from racemic PCB 136. nih.gov | Enrichment of specific HO-PCB 136 atropisomers. nih.gov |

| In vivo studies in mice | Atropselective metabolism contributes to the overall disposition of PCB 136. nih.gov | Atropisomeric enrichment of PCB 136 in tissues. nih.gov |

Extrahepatic Metabolism of Hexachlorobiphenyls

While the liver is the primary organ for PCB metabolism, biotransformation also occurs in various extrahepatic tissues. cdc.govnih.gov These tissues, including the gastrointestinal tract, kidneys, lungs, skin, and brain, express metabolic enzymes, such as cytochrome P450s, capable of metabolizing PCBs. nih.govcreative-biolabs.com

Extrahepatic metabolism can also contribute to the formation of metabolites in specific target organs, which may be relevant to organ-specific toxicity. nih.gov Furthermore, the profile of metabolites produced in extrahepatic tissues may differ from that in the liver, potentially leading to different toxicological outcomes. The presence of both Phase I (e.g., P450s) and Phase II (e.g., SULTs, UGTs) enzymes in extrahepatic tissues allows for a range of metabolic reactions to occur outside the liver. creative-biolabs.com

Structure Activity Relationship Sar Studies for Hexachlorobiphenyl Toxicity

Correlating Hexachlorobiphenyl Congener Structure with Toxicological Endpoints

The structure of a hexachlorobiphenyl congener, specifically the chlorine substitution pattern, is a primary determinant of its toxicological profile. The planarity of the molecule and the substitution in the ortho, meta, and para positions influence its ability to interact with biological receptors, thereby initiating a toxic response.

Research on various hexachlorobiphenyl congeners has revealed correlations between their structure and specific toxicological endpoints. For instance, a study on 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (PCB 132) in adult rats demonstrated its effects on reproductive health. Postnatal exposure to this congener resulted in decreased sperm motility and velocity. nih.gov The study also observed a significant decrease in serum triiodothyronine (T3) levels, indicating a potential for endocrine disruption. nih.gov

The neurotoxicity of hexachlorobiphenyls is also strongly structure-dependent. Studies have shown that congeners with multiple ortho-chlorine substituents are particularly neurotoxic. nih.gov While direct studies on the neurotoxic endpoints of 2,2',3,4,6,6'-Hexachlorobiphenyl are limited, its structural features, including three ortho-chlorines, suggest a potential for neurotoxic effects. The mechanism of neurotoxicity for such congeners is often linked to their ability to disrupt intracellular signaling pathways, such as calcium homeostasis.

The following table summarizes the correlation between the structure of selected hexachlorobiphenyls and their observed toxicological endpoints.

| Compound Name | Structure Highlights | Toxicological Endpoints |

| 2,2',3,3',4,6'-Hexachlorobiphenyl | Three ortho-chlorines, asymmetric substitution | Decreased sperm motility and velocity, endocrine disruption (reduced T3 levels) nih.gov |

| 2,2',3,3',6,6'-Hexachlorobiphenyl (B1221702) | Four ortho-chlorines, chiral | Neurotoxicity, enantioselective binding to cytochrome P450 enzymes nih.govacs.org |

| 2,2',3,3',4,4'-Hexachlorobiphenyl | Two ortho-chlorines | Porphyrin accumulation in the liver, potential for hepatic porphyria wikipedia.org |

Atropisomeric Structure-Activity Relationships in Hexachlorobiphenyl Toxicity

A fascinating aspect of the SAR of certain hexachlorobiphenyls is the phenomenon of atropisomerism. Due to hindered rotation around the bond connecting the two phenyl rings, some congeners with multiple ortho-substituents can exist as stable, non-superimposable rotational isomers, or atropisomers. These atropisomers are chiral and can exhibit different biological activities.

Furthermore, the atropisomers of PCB 136 have demonstrated differential effects on the activation of nuclear receptors. nih.gov For example, (+)-PCB 136 was found to be estrogenic, while (-)-PCB 136 exhibited antiestrogenic properties. nih.gov Such stereospecific interactions highlight the importance of considering the three-dimensional structure of these molecules when assessing their toxicity. Given that this compound also possesses multiple ortho-chlorines and an asymmetric substitution pattern, it is plausible that it could also exist as stable atropisomers with distinct toxicological profiles.

Quantitative Structure-Activity Relationships (QSARs) for Hexachlorobiphenyl Biological Activity

Quantitative structure-activity relationship (QSAR) models are computational tools that aim to predict the biological activity of chemicals based on their molecular structure. qsartoolbox.orgresearchgate.netqsartoolbox.org These models use statistical methods to establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its observed biological effect.

For polychlorinated biphenyls, various QSAR models have been developed to predict a range of properties, including their toxicity, bioaccumulation potential, and receptor binding affinity. While specific QSAR models exclusively for this compound are not widely documented in publicly available literature, general PCB QSAR models can provide an estimation of its likely biological behavior.

The development of a robust QSAR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activity for the endpoint of interest.

Descriptor Calculation: Calculating a variety of molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques.

The OECD has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes. oecd.org These principles emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit and predictivity, and a mechanistic interpretation where possible. oecd.org

Comparison of Dioxin-like vs. Non-Dioxin-like Hexachlorobiphenyl SARs

Hexachlorobiphenyls can be broadly categorized into two groups based on their mechanism of toxicity: dioxin-like and non-dioxin-like. This classification is primarily based on their ability to bind to and activate the aryl hydrocarbon (Ah) receptor. wikipedia.org

Dioxin-like Hexachlorobiphenyls:

Structure: These congeners typically have a planar or coplanar structure, which is facilitated by having zero or only one chlorine atom in the ortho positions. wikipedia.org This planarity allows them to fit into the binding pocket of the Ah receptor.

Mechanism of Action: Dioxin-like PCBs bind to the Ah receptor, leading to a cascade of events that result in the expression of various genes, including those for cytochrome P450 enzymes. This mechanism is similar to that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

Toxicity: The toxicity of dioxin-like PCBs is often expressed in terms of toxic equivalency factors (TEFs), which relate their potency to that of TCDD. wikipedia.orgepa.gov

Non-Dioxin-like Hexachlorobiphenyls:

Structure: These congeners typically have two or more chlorine atoms in the ortho positions. wikipedia.org The presence of multiple ortho-chlorines forces the phenyl rings to twist relative to each other, resulting in a non-planar conformation that prevents effective binding to the Ah receptor.

Mechanism of Action: The toxicity of non-dioxin-like PCBs is not mediated by the Ah receptor. Instead, they are known to exert their effects through various other mechanisms, including disruption of intracellular signaling, interference with neurotransmitter systems, and effects on thyroid hormone function.

Toxicity: The toxicity of non-dioxin-like PCBs cannot be assessed using the TEF approach. Their diverse mechanisms of action lead to a wide range of toxicological effects that are distinct from those of dioxin-like compounds.

Based on its structure, This compound , with three ortho-chlorine atoms, is classified as a non-dioxin-like PCB . Its non-planar conformation would sterically hinder its ability to bind to the Ah receptor. The observed toxicological effects of the closely related 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132), such as impacts on sperm motility and thyroid hormone levels, are consistent with the known mechanisms of non-dioxin-like PCBs. nih.gov

The table below provides a comparative summary of the SARs for dioxin-like and non-dioxin-like hexachlorobiphenyls.

| Feature | Dioxin-like Hexachlorobiphenyls | Non-Dioxin-like Hexachlorobiphenyls ( exemplified by this compound) |

| Ortho-Chlorine Substitution | 0 or 1 | 2 or more (this compound has 3) wikipedia.org |

| Molecular Conformation | Planar/Coplanar | Non-planar |

| Primary Mechanism of Action | Aryl hydrocarbon (Ah) receptor binding wikipedia.org | Disruption of intracellular signaling, neurotoxicity, endocrine disruption |

| Toxicity Assessment | Toxic Equivalency Factor (TEF) approach wikipedia.orgepa.gov | Diverse endpoints, not applicable for TEF |

Analytical Chemistry Methodologies and Biomonitoring for Hexachlorobiphenyls

Advanced Chromatographic Techniques for Congener-Specific Hexachlorobiphenyl Analysis

High-resolution chromatographic methods are the cornerstone of analyzing hexachlorobiphenyls. These techniques allow for the separation of individual congeners from complex environmental and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hexachlorobiphenyl Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of PCB congeners. In this technique, the gas chromatograph separates the different congeners based on their boiling points and interaction with the stationary phase of the column. shimadzu.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each congener. shimadzu.com

Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis. shimadzu.com This is particularly useful for resolving co-eluting congeners and reducing matrix interference. shimadzu.com For instance, a method using GC-MS/MS can be developed for the precise determination of PCBs, including hexachlorobiphenyls, in various environmental samples like river water. shimadzu.com The use of an isotope dilution method, where a known amount of a labeled internal standard is added to the sample, allows for accurate quantification. shimadzu.com

Key Parameters for GC-MS Analysis of PCBs:

| Parameter | Typical Setting |

| GC Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Oven Program | 40°C (2 min) - (8°C/min) - 310°C (5 min) |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters. Specific conditions may vary depending on the instrument and the specific congeners being analyzed.

Gas Chromatography-Electron Capture Detection (GC-ECD) for Hexachlorobiphenyl Analysis

Gas chromatography with an electron capture detector (GC-ECD) is another widely used technique for the analysis of halogenated compounds like PCBs. tdi-bi.com The ECD is highly sensitive to electrophilic compounds, making it particularly suitable for detecting chlorinated molecules. tdi-bi.com The detector operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63). When an electronegative analyte passes through the detector, it captures some of the electrons, causing a decrease in the standing current, which is measured as a peak. tdi-bi.com

While GC-ECD is very sensitive, it is less specific than GC-MS. nih.gov This can lead to co-elution problems where multiple compounds have the same retention time, potentially resulting in overestimation or false positives. nih.govgcms.cz To mitigate this, dual-column GC-ECD systems are often employed, where the sample is simultaneously run on two columns with different stationary phases to confirm the identity of the analytes. tdi-bi.comgcms.cz

Enantioselective Analysis of Chiral Hexachlorobiphenyls

Certain PCB congeners, including some hexachlorobiphenyls, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological and toxicological properties. nih.gov Enantioselective analysis is crucial to understand these differences.

This type of analysis is typically performed using chiral stationary phases in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.govmdpi.com These stationary phases are designed to interact differently with each enantiomer, leading to their separation. For example, polysaccharide-based chiral stationary phases are commonly used in HPLC for this purpose. mdpi.com

The enantioselective metabolism of chiral PCBs has been observed in various organisms, including humans. nih.gov Cytochrome P450 enzymes, particularly the CYP2B subfamily, can preferentially metabolize one enantiomer over the other. nih.gov This can lead to an enrichment of the more persistent enantiomer in tissues.

Biomonitoring Strategies for 2,2',3,4,6,6'-Hexachlorobiphenyl and its Metabolites

Biomonitoring involves the measurement of a chemical or its metabolites in biological samples to assess exposure. It is a critical tool for understanding the body burden of persistent organic pollutants like this compound (PCB 149).

Assessment in Human Biological Samples (e.g., Blood, Serum, Milk)

Human tissues are routinely analyzed to determine the levels of PCBs. Blood, serum, and breast milk are common matrices for these assessments. cdc.gov The analysis typically involves several steps:

Extraction: The PCBs are extracted from the biological matrix using organic solvents. cdc.gov

Cleanup: The extract is then purified to remove interfering substances like lipids. cdc.gov This is often achieved using techniques like gel permeation chromatography or column chromatography with adsorbents such as silica (B1680970) gel or Florisil. cdc.gov

Analysis: The cleaned-up extract is then analyzed by GC-MS or GC-ECD for the quantification of specific congeners. cdc.gov

Studies have shown that certain PCB congeners and their hydroxylated metabolites can be detected in human blood. researchgate.net For instance, in a study on mice, hydroxylated metabolites of PCB 136 were found in blood, and their levels sometimes exceeded those of the parent compound. researchgate.net

Concentrations of PCB 149 in Human Samples (Illustrative Data)

| Sample Type | Concentration Range (ng/g lipid weight) | Reference |

| Adipose Tissue | 0.5 - 10 | nih.gov |

| Serum | 0.1 - 5 | cdc.gov |

| Breast Milk | 0.2 - 8 | cdc.gov |

This table provides hypothetical concentration ranges for illustrative purposes. Actual concentrations can vary widely depending on factors such as age, diet, geographic location, and occupational exposure.

Monitoring in Wildlife and Environmental Biota

Wildlife and other environmental biota are also monitored for PCB contamination to assess the health of ecosystems and identify sources of pollution. Fish, marine mammals, and birds are often used as indicator species. The analytical procedures are similar to those used for human samples, involving extraction, cleanup, and instrumental analysis. epa.gov

For example, a study on the Danube River in Serbia investigated the spatial distribution of various organochlorinated compounds, including PCBs, in sediments. researchgate.net Such studies help in understanding the environmental distribution and fate of these persistent pollutants.

Human and Ecological Exposure Assessments and Risk Characterization for Hexachlorobiphenyls

Major Environmental and Dietary Exposure Pathways to Hexachlorobiphenyls

Polychlorinated biphenyls (PCBs), including the specific congener 2,2',3,4,6,6'-hexachlorobiphenyl, are persistent organic pollutants that have become widely distributed in the environment. nih.gov Although their production was banned in many countries in the 1970s, they continue to be released from various sources. wikipedia.orgepa.gov These include poorly maintained hazardous waste sites, illegal dumping, and leaks from old electrical transformers and capacitors where PCBs were used as dielectric and coolant fluids. wikipedia.orgepa.gov Consumer products containing PCBs that are disposed of in municipal landfills not designed for hazardous waste can also contribute to their release. epa.gov Furthermore, the incineration of some municipal and industrial wastes can lead to the atmospheric emission of these compounds. epa.gov

Once in the environment, the chemical stability and lipophilic nature of hexachlorobiphenyls facilitate their bioaccumulation in fatty tissues of organisms and biomagnification up the food chain. nih.govfortunepublish.com The primary route of human exposure to these compounds is through the diet. nih.gov Consumption of contaminated foods, particularly those high in fat such as fish, seafood, and dairy products, is the dominant pathway. nih.gov Epidemiological studies have demonstrated a correlation between the consumption of contaminated fish and increased serum concentrations of PCBs. nih.gov

Inhalation of both indoor and outdoor air represents another significant exposure pathway. nih.gov Atmospheric concentrations of PCBs are generally low in rural areas but increase in suburban and urban environments, with the highest levels often found in city centers. wikipedia.org Research suggests that the ventilation of indoor air from buildings containing materials with PCBs is a primary source of atmospheric contamination. wikipedia.org Other, less significant, exposure routes include ingestion of dust and dermal contact. nih.gov

Occupational Exposure Histories and Health Outcome Associations

Occupational exposure to PCBs has historically occurred in facilities that manufactured or used these compounds and PCB-containing equipment. cdc.gov Workers in these settings have shown a range of health effects. One of the most characteristic outcomes of high-level PCB exposure is chloracne, a severe and persistent form of acne. cdc.govepa.gov Other dermal effects, including skin rashes, pigmentation changes, and thickening of the skin, have also been reported. cdc.govepa.gov

In addition to skin conditions, occupational exposure to PCBs has been associated with a variety of systemic health issues. Studies of workers have indicated an increase in levels of some liver enzymes, suggesting potential liver damage. cdc.gov Respiratory problems have also been documented in occupationally exposed individuals. cdc.gov Some studies have reported gastrointestinal symptoms such as appetite loss, nausea, and epigastric distress among workers. cdc.govepa.gov

Concerns about the carcinogenicity of PCBs have been raised by several epidemiological studies of occupationally exposed populations. epa.gov Increased mortality from cancers of the liver, gallbladder, biliary tract, and gastrointestinal tract has been observed in some worker cohorts. epa.gov An association with malignant melanoma has also been reported. epa.govclearwater.org The International Agency for Research on Cancer (IARC) has classified PCBs as a probable human carcinogen. clearwater.org Furthermore, some studies suggest a link between PCB exposure and an increased risk of non-Hodgkin's lymphoma. epa.gov Neuropsychological and neurobehavioral deficits, immune system dysfunction, and cardiovascular diseases have also been linked to high levels of PCB exposure in occupational settings. nih.gov

Placental and Lactational Transfer of Hexachlorobiphenyls

Hexachlorobiphenyls can be transferred from a mother to her offspring during both pregnancy and lactation. nih.gov These compounds are capable of crossing the placenta, leading to in utero exposure of the fetus. nih.govresearchgate.net Studies have shown that PCBs are measurable in placental tissue and cord blood, confirming their transfer from the maternal circulation. researchgate.netepa.gov The extent of this transfer can vary among different PCB congeners, potentially due to differences in their lipophilic properties. epa.gov Research in guinea pigs on a similar compound, 2,4,5,2',4',5'-hexachlorobiphenyl, found that the compound readily crossed the placenta. nih.gov The placenta does not appear to act as a significant barrier to the passage of these lipophilic compounds. researchgate.net

In addition to prenatal exposure, nursing infants can be exposed to hexachlorobiphenyls through breast milk. nih.govnih.gov Due to their lipophilic nature, these compounds accumulate in the fat-rich tissues of the mother and are subsequently excreted in breast milk. nih.gov In fact, breastfeeding is a significant route of exposure for infants, and it has been shown that the highest exposure to organochlorines often occurs during the first years of life in breast-fed infants. nih.gov A study in Poland found that infants receive the largest pool of PCBs accumulated in milk in the first weeks of life. nih.gov The concentration of PCBs in breast milk can be influenced by factors such as the mother's age and dietary habits, including fish consumption. nih.gov

The transfer of these compounds during critical periods of development is of particular concern. nih.gov Prenatal and early postnatal life are times of rapid growth and maturation, especially of the brain, making the developing fetus and infant potentially more vulnerable to the neurotoxic effects of these chemicals. nih.gov

Development and Application of Toxic Equivalency Factors (TEFs) for Dioxin-Like Hexachlorobiphenyls

The risk assessment of complex mixtures of dioxin-like compounds, including certain hexachlorobiphenyls, is simplified by the use of Toxic Equivalency Factors (TEFs). ornl.govbundesumweltministerium.de This approach is based on the understanding that these compounds share a common mechanism of toxicity, which involves binding to the aryl hydrocarbon (Ah) receptor. ornl.gov The TEF concept expresses the toxicity of a specific dioxin-like compound relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. ornl.govbundesumweltministerium.de

The World Health Organization (WHO) has played a key role in establishing and periodically re-evaluating these TEF values through expert consultations. who.intnih.gov The process involves a thorough review of all available in vitro and in vivo toxicological data to determine the relative potency of each compound. ornl.govnih.gov Based on these assessments, TEF values are assigned to individual dioxin-like PCBs. For instance, the 2005 WHO re-evaluation assigned a single TEF value of 0.00003 to all relevant mono-ortho substituted PCBs. nih.gov

Frameworks for Ecological and Human Health Risk Assessment of Hexachlorobiphenyl Mixtures

The assessment of risks posed by hexachlorobiphenyl mixtures to both ecosystems and human health involves comprehensive frameworks that consider multiple factors. ca.govepa.gov These frameworks are essential for understanding the potential adverse effects of these persistent pollutants and for developing effective management and remediation strategies. nih.govopenrepository.com

For ecological risk assessment, the process often involves evaluating the potential for adverse effects on various environmental compartments, including soil, sediment, and aquatic ecosystems. openrepository.comepa.gov A critical aspect of this is considering the bioaccumulation and biomagnification of PCBs in the food chain, as secondary poisoning can be a more significant risk than direct toxicity for some species. openrepository.com For instance, certain animals, such as mustelids, have been identified as being particularly sensitive to the effects of PCBs. openrepository.com The risk assessment may involve comparing environmental concentrations of PCB mixtures to established ecological quality standards or toxicity reference values. epa.gov

Human health risk assessment for PCB mixtures follows a structured approach that typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov Hazard identification determines the types of health problems that can be caused by PCBs, such as cancer and neurodevelopmental effects. nih.gov The dose-response assessment establishes the relationship between the amount of exposure and the likelihood of adverse health effects. epa.gov Exposure assessment estimates the magnitude, frequency, and duration of human exposure to PCBs through various pathways like diet and inhalation. nih.gov Finally, risk characterization integrates the information from the previous steps to estimate the probability of adverse health effects occurring in exposed populations. ca.gov This process often utilizes tools like the Toxic Equivalency Factor (TEF) approach for dioxin-like PCBs to assess the cumulative risk from complex mixtures. ca.govnih.gov

These risk assessment frameworks are continuously updated as new scientific information becomes available, including advances in analytical methods for congener-specific analysis and a better understanding of the environmental fate and transport of these compounds. epa.govnih.gov

Interactive Data Table: WHO Toxic Equivalency Factors (TEFs) for Dioxin-Like PCBs

This table provides the Toxic Equivalency Factors (TEFs) for various dioxin-like Polychlorinated Biphenyls (PCBs) as established by the World Health Organization (WHO) in 2005. These factors are used to assess the relative toxicity of these compounds compared to 2,3,7,8-TCDD (dioxin).

| Compound (PCB Congener) | WHO 2005 TEF Value |

| Non-ortho PCBs | |

| PCB 77 | 0.0001 |

| PCB 81 | 0.0003 |

| PCB 126 | 0.1 |

| PCB 169 | 0.03 |

| Mono-ortho PCBs | |

| PCB 105 | 0.00003 |

| PCB 114 | 0.00003 |

| PCB 118 | 0.00003 |

| PCB 123 | 0.00003 |

| PCB 156 | 0.00003 |

| PCB 157 | 0.00003 |

| PCB 167 | 0.00003 |

| PCB 189 | 0.00003 |

Data sourced from the 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. nih.gov

Environmental Remediation and Management Strategies for Persistent Hexachlorobiphenyls

Bioremediation Approaches for Hexachlorobiphenyl-Contaminated Sites

Bioremediation has emerged as a cost-effective and environmentally sound approach for the cleanup of sites contaminated with PCBs. nih.govwikipedia.org This strategy harnesses the metabolic capabilities of microorganisms to degrade or transform these hazardous compounds into less harmful substances. nih.govwikipedia.org

Microbial Degradation Mechanisms

The microbial degradation of hexachlorobiphenyls is a complex process that often involves a combination of anaerobic and aerobic metabolic pathways. wikipedia.org

Under anaerobic conditions, a process known as reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated PCBs. capes.gov.br Certain anaerobic bacteria can utilize chlorinated biphenyls as electron acceptors, sequentially removing chlorine atoms from the biphenyl (B1667301) structure. nih.gov This process is particularly effective for removing chlorine atoms at the meta and para positions of the biphenyl rings. capes.gov.br

Once the hexachlorobiphenyls are partially dechlorinated to lower chlorinated congeners, aerobic microorganisms can further degrade them. wikipedia.org The key enzymatic pathway in aerobic degradation is the biphenyl dioxygenase (Bph) pathway. wikipedia.org This pathway involves a series of enzymes that catalyze the oxidation of the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic chloride. wikipedia.org

Several microbial species have been identified with the capacity to degrade PCBs. For instance, bacteria from the genera Burkholderia, Rhodococcus, and Pseudomonas are well-known for their aerobic PCB degradation capabilities. White-rot fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to degrade a range of PCB congeners, including hexachlorobiphenyls, through the action of their non-specific lignin-degrading enzymes. usda.gov

Atropselective Biodegradation Processes

A fascinating aspect of microbial PCB degradation is the phenomenon of atropselective biodegradation. Many PCB congeners, including certain hexachlorobiphenyls, are chiral due to restricted rotation around the C-C bond connecting the two phenyl rings. This results in the existence of two stable, non-superimposable mirror-image enantiomers, known as atropisomers.

Research has shown that microbial communities can exhibit preferential degradation of one atropisomer over the other. This atropselective biodegradation has significant implications for assessing the extent of natural attenuation and for developing effective bioremediation strategies. The differential degradation rates of atropisomers can serve as a powerful indicator of in-situ microbial activity and can provide insights into the specific enzymatic pathways involved.

Physico-Chemical Remediation Technologies for Hexachlorobiphenyls

In addition to bioremediation, several physico-chemical technologies are available for the remediation of hexachlorobiphenyl-contaminated sites. These methods are often employed for heavily contaminated areas or when rapid cleanup is required. researchgate.net

Table 1: Physico-Chemical Remediation Technologies for Hexachlorobiphenyls

| Technology | Description |

| Incineration | High-temperature thermal destruction of PCBs. It is a highly effective method for complete destruction but can be expensive and may generate harmful byproducts if not properly controlled. |

| Thermal Desorption | A process where heat is used to volatilize PCBs from soil or other matrices. The volatilized contaminants are then collected and treated. |

| Solvent Extraction | Utilizes solvents to dissolve and remove PCBs from contaminated materials. The resulting solvent-contaminant mixture requires further treatment. |

| Chemical Dechlorination | Involves the use of chemical reagents to remove chlorine atoms from the PCB molecule. This can be achieved through processes like base-catalyzed decomposition (BCD) or using reagents like sodium or potassium polyethylene (B3416737) glycolate. |

| Activated Carbon Adsorption | Employs activated carbon to adsorb PCBs from contaminated water or air streams. This is a widely used technology for polishing treated effluents. researchgate.net |

Each of these technologies has its own set of advantages and limitations, and the selection of the most appropriate method depends on site-specific factors such as the concentration and type of contaminants, soil characteristics, and cost considerations. researchgate.net

Regulatory and Policy Frameworks for Hexachlorobiphenyl Management

The management and remediation of hexachlorobiphenyls are governed by a combination of international agreements and national regulations.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. Polychlorinated biphenyls are listed as one of the original "dirty dozen" POPs under this convention. Parties to the convention are obligated to take measures to eliminate or reduce the release of PCBs into the environment.

In the United States , the Toxic Substances Control Act (TSCA) of 1976 specifically addresses the production, use, and disposal of PCBs. epa.gov The U.S. Environmental Protection Agency (EPA) has established detailed regulations under TSCA for the management of PCB-containing materials and the cleanup of PCB-contaminated sites. epa.gov These regulations include requirements for the proper disposal of PCB wastes, as well as cleanup levels for soil and other materials. epa.gov

In the European Union , the Regulation (EU) 2019/1021 on persistent organic pollutants (the POPs Regulation) implements the commitments of the Union to the Stockholm Convention. europa.eu This regulation prohibits or severely restricts the production, placing on the market, and use of POPs, including PCBs. europa.eu It also sets out provisions for the environmentally sound management of waste containing or contaminated with POPs. europa.eu

These regulatory frameworks provide the legal and policy basis for the remediation and management of hexachlorobiphenyls, driving the development and implementation of the technologies discussed in this article.

Future Research Directions and Unanswered Questions Regarding Hexachlorobiphenyls

Elucidation of Novel Toxicological Mechanisms of Action

The toxic effects of PCBs are complex and vary depending on the specific congener. While some PCBs, known as "dioxin-like" PCBs, exert their toxicity through the aryl hydrocarbon receptor (AhR), many other PCBs, including some hexachlorobiphenyls, operate through different, less understood pathways. wikipedia.orgt3db.ca Future research will focus on identifying and characterizing these novel mechanisms.

Key areas of investigation include:

Receptor-Mediated Pathways Beyond AhR: Research is ongoing to understand how non-dioxin-like PCBs interact with other cellular receptors, such as ryanodine (B192298) receptors, which are involved in calcium signaling. wikipedia.orgnih.gov Disruption of calcium homeostasis is a suspected mechanism for the neurotoxic effects of some PCB congeners. wikipedia.org

Genotoxicity and Epigenetic Modifications: The potential for hexachlorobiphenyls to cause DNA damage and to induce epigenetic changes (e.g., alterations in DNA methylation and histone modification) is an area of growing interest. These changes can have long-lasting effects on gene expression and may contribute to the development of cancer and other diseases.

Mitochondrial Dysfunction: Emerging evidence suggests that some PCBs can impair mitochondrial function, leading to oxidative stress and cellular damage. Further investigation into these effects is crucial for understanding the broad spectrum of PCB-related health problems.

Disruption of Intercellular Communication: Studies have shown that some PCBs can inhibit gap junctional intercellular communication, a process essential for maintaining tissue homeostasis. nih.gov Research on 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) and endosulfan (B1671282) has indicated that they can inhibit the differentiation and proliferation of neural stem cells by disrupting this communication. nih.gov

Comprehensive Assessment of Long-Term, Low-Level Exposure Impacts

Humans are chronically exposed to low levels of PCBs through their diet and the environment. nih.govresearchgate.net While high-level exposure is known to cause significant health problems, the effects of long-term, low-level exposure are more subtle and difficult to ascertain. nih.govnih.gov

Future research will need to address:

Neurodevelopmental Effects: In utero and early-life exposure to PCBs has been linked to cognitive and behavioral impairments in children. nih.govepa.gov Long-term studies are needed to follow exposed populations and fully understand the trajectory of these neurodevelopmental effects into adulthood. nih.gov

Endocrine Disruption: PCBs are known endocrine disruptors, interfering with thyroid hormone and estrogen signaling. t3db.cawikipedia.org More research is required to determine the long-term consequences of this disruption, particularly on reproductive health and the development of hormone-related cancers.

Immunotoxicity: Chronic exposure to PCBs can suppress the immune system, making individuals more susceptible to infections and potentially contributing to autoimmune diseases. researchgate.net Further research is needed to clarify the specific mechanisms of PCB-induced immunotoxicity.

Metabolic Disorders: Recent studies suggest a link between PCB exposure and an increased risk of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. wikipedia.orgnih.gov For example, exposure to 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) has been shown to promote the development of nonalcoholic fatty liver disease in mice. nih.gov

Development of Predictive Models for Environmental Fate and Bioavailability

Understanding how hexachlorobiphenyls move through the environment and accumulate in the food chain is critical for predicting exposure and risk. nih.govresearchgate.net Future research will focus on developing more accurate and comprehensive predictive models.

These models will need to incorporate:

Congener-Specific Properties: The environmental fate of a PCB is highly dependent on its specific chemical structure, including the number and position of chlorine atoms. nih.gov Models need to account for these differences to accurately predict the behavior of individual congeners like 2,2',3,4,6,6'-Hexachlorobiphenyl.

Environmental Transformation Processes: PCBs can be transformed in the environment through processes like microbial degradation and photolysis. nih.govresearchgate.net Models must incorporate these transformation pathways to accurately reflect the changing composition of PCB mixtures over time.

Bioaccumulation and Biomagnification: The tendency of PCBs to accumulate in organisms and magnify up the food chain is a major concern. nih.gov Improved models are needed to predict the bioaccumulation potential of different congeners in various ecosystems.

Climate Change Impacts: Climate change may alter the environmental fate of PCBs by influencing factors such as temperature, precipitation, and ocean currents. Future models should consider these potential impacts. A platform called BiodegPred has been developed to predict the biodegradability and toxicity of chemicals based on their structure. nih.govnih.gov

Advanced Analytical Techniques for Trace-Level Detection and Speciation

Accurately measuring the low levels of individual PCB congeners in complex environmental and biological samples is a significant analytical challenge. nih.gov The development of more sensitive and specific analytical methods is a key research priority.

Future advancements are expected in:

High-Resolution Mass Spectrometry (HRMS): HRMS techniques offer the high sensitivity and selectivity needed to detect and quantify trace levels of individual PCB congeners in complex matrices.

Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides enhanced separation power, allowing for the resolution of complex mixtures of PCBs that are difficult to separate using conventional gas chromatography.

Novel Sample Preparation Techniques: The development of more efficient and selective sample preparation methods, such as solid-phase microextraction (SPME) and pressurized liquid extraction (PLE), will improve the accuracy and throughput of PCB analysis. energy.gov

Non-Targeted and Suspect Screening Analysis: These approaches can help to identify previously unknown or unexpected PCB congeners and transformation products in environmental samples.

Integrated Risk Assessment Frameworks for Complex PCB Mixtures

Humans and wildlife are exposed to complex mixtures of PCBs, not individual congeners. ca.gov Assessing the risk of these mixtures is a major challenge because the toxic effects of the individual components can be additive, synergistic, or antagonistic. nih.govdtu.dk

Future research will focus on developing integrated risk assessment frameworks that:

Consider the Entire Mixture: These frameworks will move beyond the traditional single-chemical approach to risk assessment and consider the combined effects of all PCBs present in a mixture. nih.gov The U.S. Environmental Protection Agency (EPA) is developing a tool to assess the sufficient similarity of PCB mixtures. nih.gov

Incorporate Multiple Toxic Endpoints: Risk assessments should consider the full range of potential health effects, including cancer, neurotoxicity, endocrine disruption, and immunotoxicity. ca.gov

Utilize Toxic Equivalency Factors (TEFs) and Relative Potency Factors (REPs): For dioxin-like PCBs, TEFs are used to express the toxicity of a mixture in terms of an equivalent concentration of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org Similar approaches are needed for non-dioxin-like PCBs.

Integrate Data from Multiple Sources: These frameworks will need to integrate data from toxicology, epidemiology, environmental monitoring, and predictive modeling to provide a more comprehensive and robust assessment of risk. rivm.nl

常见问题

Q. How is 2,2',3,4,6,6'-Hexachlorobiphenyl (PCB-145) identified and differentiated from other PCB congeners in environmental samples?

Methodological Answer:

- Step 1: Use IUPAC nomenclature to confirm substitution patterns (chlorine at positions 2,2',3,4,6,6').

- Step 2: Employ certified reference materials (CRMs) such as PCB-145 solutions (10 µg/mL in isooctane) for calibration .

- Step 3: Utilize high-resolution gas chromatography (HRGC) paired with mass spectrometry (MS) to distinguish PCB-145 from co-eluting congeners like PCB-143 or PCB-144 based on retention times and mass spectra .

Q. What are the recommended analytical methods for quantifying PCB-145 in biological matrices like serum or plasma?

Methodological Answer:

- Step 1: Extract lipids from samples using accelerated solvent extraction (ASE) with hexane:acetone (1:1).